
What are the properties of 5-Iodomethyl-2-
methyl-pyrimidine?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Iodomethyl-2-methyl-pyrimidine

Cat. No.: B1411340 Get Quote

Technical Guide: 5-Iodomethyl-2-methyl-
pyrimidine
Disclaimer: Extensive literature searches did not yield specific experimental data for 5-
Iodomethyl-2-methyl-pyrimidine. The following guide has been constructed using information

from closely related compounds, including isomers and parent structures. All data presented

should be considered predictive and requires experimental validation.

This technical guide provides a comprehensive overview of the predicted properties, potential

synthesis, and hypothetical biological significance of 5-Iodomethyl-2-methyl-pyrimidine for

researchers, scientists, and drug development professionals.

Chemical and Physical Properties
Quantitative data for 5-Iodomethyl-2-methyl-pyrimidine is not readily available. The following

table summarizes the known properties of the closely related isomer, 2-Iodo-5-

methylpyrimidine, to provide an estimation.
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Property
Value (for 2-Iodo-5-
methylpyrimidine)

Reference

Molecular Formula C₆H₇IN₂ Inferred

Molecular Weight 234.04 g/mol Inferred

Boiling Point 291.3°C at 760 mmHg [1]

Density 1.926 g/cm³ [1]

Flash Point 130°C [1]

Predicted pKa -0.75 ± 0.22 [1]

Spectroscopic Data (Predicted)
Specific spectroscopic data for 5-Iodomethyl-2-methyl-pyrimidine is not available. The

following are predicted key signals based on its structure and data from related pyrimidine

compounds.

Technique Predicted Key Signals

¹H NMR

- Singlet for the methyl protons (CH₃) adjacent

to the pyrimidine ring. - Singlet for the

iodomethyl protons (-CH₂I). - Singlets for the

aromatic protons on the pyrimidine ring.

¹³C NMR

- Signal for the methyl carbon. - Signal for the

iodomethyl carbon. - Signals for the carbons of

the pyrimidine ring.

IR Spectroscopy

- Peaks corresponding to C-H stretching of the

methyl and aromatic groups. - Peaks for C=N

and C=C stretching within the pyrimidine ring. -

A peak for C-I stretching.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of the compound. -

Fragmentation patterns showing the loss of

iodine, methyl, and iodomethyl groups.
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Synthesis and Experimental Protocols
A definitive, experimentally validated protocol for the synthesis of 5-Iodomethyl-2-methyl-
pyrimidine is not published. However, a plausible synthetic route can be inferred from the

synthesis of related compounds, such as the conversion of a hydroxymethyl group to an

iodomethyl group.

Hypothetical Synthesis of 5-Iodomethyl-2-methyl-
pyrimidine
This proposed two-step synthesis starts from the commercially available 2-methyl-5-

(hydroxymethyl)pyrimidine.

Step 1: Synthesis of 5-(hydroxymethyl)-2-methylpyrimidine (if not commercially available)

A potential starting point is the reduction of a corresponding ester or aldehyde at the 5-position

of the 2-methylpyrimidine ring.

Step 2: Iodination of 5-(hydroxymethyl)-2-methylpyrimidine

The conversion of the alcohol to the iodide can be achieved using various iodinating agents. A

common method is the Appel reaction.

Experimental Protocol (Appel Reaction):

Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1 equivalent) and

triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane

or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2

equivalents) portion-wise at 0 °C.

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate to remove excess iodine.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers,

wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. Purify the crude

product by column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) to yield 5-Iodomethyl-2-methyl-pyrimidine.

Characterization: Characterize the final product using NMR, IR, and mass spectrometry to

confirm its identity and purity.

Biological Activity and Drug Development Potential
While there is no specific data on the biological activity of 5-Iodomethyl-2-methyl-pyrimidine,

pyrimidine derivatives are a well-established class of compounds in drug discovery and

development, exhibiting a wide range of activities including antiviral, anticancer, and

antimicrobial effects.

The introduction of an iodomethyl group provides a reactive site for nucleophilic substitution,

making this compound a potentially valuable intermediate for the synthesis of more complex

drug candidates. It could act as a covalent inhibitor by forming a bond with nucleophilic

residues (e.g., cysteine, histidine) in the active site of target enzymes.

Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway

where a derivative of 5-Iodomethyl-2-methyl-pyrimidine could act as an inhibitor is the MAP

kinase pathway, which is often dysregulated in cancer.
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Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Experimental Workflow for Screening
The following diagram illustrates a general workflow for screening 5-Iodomethyl-2-methyl-
pyrimidine and its derivatives for potential anticancer activity.
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General workflow for anticancer drug screening.
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Conclusion
5-Iodomethyl-2-methyl-pyrimidine is a molecule of interest due to the prevalence of the

pyrimidine scaffold in medicinal chemistry. While specific data for this compound is scarce, its

structure suggests it could be a valuable building block for creating novel therapeutic agents,

particularly covalent inhibitors. The information and hypothetical protocols provided in this

guide are intended to serve as a foundation for researchers to design and execute experiments

to elucidate the true properties and potential of this compound. All predicted data requires

experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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